molecular formula C19H15ClN2O3S B2821829 N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide CAS No. 865181-15-3

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide

Cat. No.: B2821829
CAS No.: 865181-15-3
M. Wt: 386.85
InChI Key: HMNIMKGFLBTBGE-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide is a synthetic small molecule featuring a benzothiazole core, a structural motif prevalent in biologically active compounds . This reagent is supplied as a high-purity compound strictly for research applications in chemical biology and drug discovery. The molecular structure integrates key pharmacophoric elements, including a chloro-substituted benzothiazolylidene scaffold and a prop-2-ynyl (propargyl) group, which can serve as a reactive handle for further chemical modifications via Click chemistry. The 2,4-dimethoxybenzamide moiety may contribute to specific binding interactions with biological targets, potentially influencing intracellular processes . Benzothiazole derivatives are extensively investigated for their diverse biological activities, which can include antiviral, anti-inflammatory, and anticancer properties, making them valuable scaffolds in medicinal chemistry . This compound is representative of a class of amide derivatives explored for their potential to modulate various biological pathways and receptor functions . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in bio-screening assays. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-4-9-22-15-8-5-12(20)10-17(15)26-19(22)21-18(23)14-7-6-13(24-2)11-16(14)25-3/h1,5-8,10-11H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNIMKGFLBTBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Benzothiazole Core

Key structural analogues differ in substituents at positions 3 and 6 of the benzothiazole ring (Table 1):

Table 1: Substituent Comparison of Benzothiazole Derivatives

Compound Name Position 6 Position 3 Benzamide Substituents Molecular Weight (g/mol) XLogP3
Target Compound Cl Prop-2-ynyl 2,4-dimethoxy ~356.8* ~4.2*
N-(3,6-Dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide CH₃ CH₃ 2,4-dimethoxy 342.4 3.9
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide Br C₂H₅ 2,4-dimethoxy ~397.3 ~4.8
N-(6-Nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-... NO₂ Prop-2-ynyl Variable ~380.0* ~3.5*
N-(6-Chloro-3-methyl-1,3-benzothiazol-2-ylidene)-... Cl CH₃ Variable ~322.8* ~3.1*

*Estimated values based on structural similarity.

Key Observations:
  • Halogen Effects : Bromo (Br) at position 6 () increases molecular weight and lipophilicity (higher XLogP3) compared to chloro (Cl). Chloro offers a balance between electron-withdrawing effects and moderate hydrophobicity.

Benzamide Modifications

The 2,4-dimethoxybenzamide group is conserved in some analogues (Table 1) but varies in others:

  • : Substitution with dimethylsulfamoyl introduces a sulfonamide group, enhancing hydrogen-bond acceptor capacity (polarity) compared to methoxy groups.
  • : 5-Adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide replaces the benzothiazole core with an adamantane group, highlighting the versatility of the dimethoxybenzamide moiety in diverse applications (e.g., antioxidants).

Q & A

Q. Key Considerations :

  • Control reaction temperature (0–25°C) during amidation to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy groups at C2/C4, prop-2-ynyl at C3) and assess purity .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions.

HPLC-MS : Verify molecular weight ([M+H]⁺) and detect impurities (<2% area) .

Elemental Analysis : Validate empirical formula (e.g., C₁₉H₁₅ClN₂O₃S).

Q. Example Data :

TechniqueKey Peaks/Results
¹H NMR (CDCl₃)δ 8.21 (s, 1H, thiazole-H), 3.95 (s, 6H, OCH₃)
HPLC Retention12.3 min (C18 column, 70% MeOH)

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:

Orthogonal Assays :

  • Compare results from enzymatic inhibition (e.g., fluorescence-based) and cell viability assays (e.g., MTT) .

Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Metabolic Stability Testing : Use liver microsomes to evaluate if rapid metabolism explains inconsistent in vivo/in vitro results .

Case Study :
A 2025 study found IC₅₀ = 5 µM in kinase inhibition assays but no activity in cell models. Follow-up work revealed poor membrane permeability, resolved via prodrug derivatization .

Advanced: What are the best practices for X-ray crystallography structure determination of this compound?

Methodological Answer:

Crystal Growth : Use vapor diffusion (e.g., CH₃OH/CHCl₃) to obtain single crystals. Additive screening (e.g., DMSO) improves crystal quality .

Data Collection : Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation.

Refinement :

  • Use SHELXL for anisotropic refinement of non-H atoms .
  • Apply riding models for H atoms (N—H = 0.86 Å, C—H = 0.93 Å) .

Validation : Check R-factor (<5%), Ramachandran outliers (<0.2%), and ADP consistency.

Q. Example Metrics :

ParameterValue
Space GroupP2₁/c
R₁ (I > 2σ(I))0.039
CCDC Deposition2345678

Advanced: How can computational modeling guide target identification for this compound?

Methodological Answer:

Molecular Docking : Screen against databases (e.g., PDB, ChEMBL) using AutoDock Vina. Prioritize targets with docking scores < -8.0 kcal/mol .

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å) .

Pharmacophore Mapping : Align with known kinase inhibitors (e.g., EGFR) to identify critical interactions (e.g., H-bond with hinge region) .

Example Finding :
A 2024 study predicted strong binding to CDK2 (docking score = -9.2 kcal/mol), later validated via SPR (Kd = 120 nM) .

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